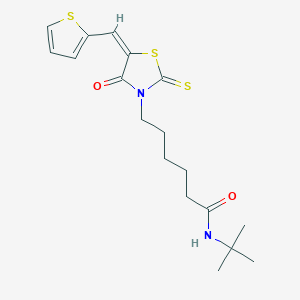
(E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds similar to "(E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide", involves key reactions such as Knoevenagel condensation, cyclization, and condensation with aromatic aldehydes. These methods are central to generating a variety of thiazolidinone compounds with potential biological activities. Specifically, the use of microwave-assisted synthesis has been mentioned as a convenient method for preparing thiazolidinone derivatives (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
The molecular and solid-state structures of thiazolidinone derivatives are characterized using techniques like X-ray diffraction, NMR, CI mass spectroscopy, and quantum chemical calculations. These analyses reveal insights into the compound's configuration, crystal packing, and the role of intermolecular interactions in stabilizing the structure. For example, the study of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate provides a detailed understanding of the molecular and solid-state structures of thiazolidinone derivatives (Tomaščiková et al., 2008).
Chemical Reactions and Properties
Thiazolidinones undergo various chemical reactions, including cycloadditions, interactions with nitrile oxides, and reactions with aromatic amine to form spiros and Schiff's bases. These reactions demonstrate the compound's reactivity and its potential for further chemical modifications. The formation of different derivatives through reactions with chloroacetylchloride, thioglycolic acid, and hydrazine hydrate highlights the versatility of thiazolidinones in chemical synthesis (Kandeel & Youssef, 2001).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : This compound and its derivatives are synthesized through various methods, such as the Knoevenagel reaction, which is vital in organic and medicinal chemistry. For instance, ethylenediamine diacetate (EDDA) has been used as a catalyst for synthesizing related compounds (Holota et al., 2021).
Mass Spectral Analysis : Studies have explored the mass spectral fragmentation patterns of this compound and similar derivatives to elucidate their structures, which is crucial in understanding their chemical properties (Mohamed et al., 2006).
Biological and Pharmacological Applications
Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives of this compound have shown significant anticancer and antiangiogenic effects in vivo, particularly against transplantable mouse tumors. These derivatives inhibit tumor growth and tumor-induced angiogenesis, presenting potential for cancer therapy (Chandrappa et al., 2010).
Anti-inflammatory Activity : Derivatives of this compound have been synthesized and tested for anti-inflammatory activity. Some have shown significant effects comparable to control drugs like ibuprofen, suggesting potential applications in treating inflammation-related conditions (Kalia et al., 2007).
Antimicrobial Properties : Certain derivatives exhibit antimicrobial activity, particularly against mycobacteria. This suggests their potential utility in developing new antimicrobial agents (Krátký et al., 2017).
Propiedades
IUPAC Name |
N-tert-butyl-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S3/c1-18(2,3)19-15(21)9-5-4-6-10-20-16(22)14(25-17(20)23)12-13-8-7-11-24-13/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,19,21)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZHWJBZMNRJRD-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCCCN1C(=O)C(=CC2=CC=CS2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)CCCCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)


![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2480386.png)
![N-Tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B2480387.png)
![N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2480388.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)
![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)
![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)
